2-aminooxy-N-propyl-acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H12N2O2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-aminooxy-N-propylacetamide |
InChI |
InChI=1S/C5H12N2O2/c1-2-3-7-5(8)4-9-6/h2-4,6H2,1H3,(H,7,8) |
InChI Key |
JHMIYLCXNDHHHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CON |
Origin of Product |
United States |
Synthetic Pathways and Advanced Derivatization of 2 Aminooxy N Propyl Acetamide
Established Synthetic Routes for 2-Aminooxy-N-propyl-acetamide
The synthesis of this compound can be achieved through a multi-step process, drawing from established methodologies for the formation of amide and aminooxy functionalities. A common strategy involves the acylation of propylamine (B44156) with a protected aminooxyacetic acid derivative, followed by deprotection.
A representative synthetic approach starts with N-Boc-aminooxyacetic acid. This starting material is activated, for example, with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester. rsc.org This activated species then readily reacts with propylamine in the presence of a base like triethylamine (B128534) (TEA) to yield the protected intermediate, 2-(Boc-aminooxy)-N-propyl-acetamide. The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to afford the target compound, this compound, often as a salt. rsc.orgresearchgate.net
An alternative route could involve the reaction of 2-bromoacetamide (B1266107) with propylamine to form N-propyl-2-bromoacetamide. Subsequent nucleophilic substitution of the bromide with a protected hydroxylamine (B1172632) equivalent, such as N-hydroxyphthalimide, followed by hydrazinolysis to remove the phthalimide (B116566) group, would also yield the desired product. louisville.edu
| Reactant 1 | Reactant 2 | Key Reagents | Intermediate Product | Final Product |
| N-Boc-aminooxyacetic acid | Propylamine | DCC, NHS, TEA | 2-(Boc-aminooxy)-N-propyl-acetamide | This compound |
| 2-Bromoacetamide | Propylamine | Base | N-Propyl-2-bromoacetamide | This compound |
Methodologies for Introducing Aminooxy Moieties into Acetamide (B32628) Scaffolds
The introduction of an aminooxy group onto an acetamide scaffold is a key transformation for creating versatile chemical tools. Several reliable methods have been developed for this purpose.
One of the most prevalent methods is the Mitsunobu reaction . louisville.edu This reaction allows for the conversion of a primary or secondary alcohol to an aminooxy derivative. For an acetamide scaffold containing a hydroxyl group, treatment with N-hydroxyphthalimide, triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), results in the formation of an N-alkoxyphthalimide intermediate. Subsequent removal of the phthaloyl group, typically through hydrazinolysis with hydrazine (B178648) hydrate, liberates the free aminooxy group. louisville.edu
Another widely used approach involves the nucleophilic substitution of a suitable leaving group on the acetamide scaffold with an aminooxy precursor. louisville.edu Halides, particularly bromides and chlorides, or sulfonate esters (e.g., tosylates, mesylates) serve as effective leaving groups. The acetamide scaffold, functionalized with such a group, is reacted with N-hydroxyphthalimide in the presence of a base (e.g., triethylamine, sodium carbonate) to yield the phthalimide-protected aminooxy derivative. As with the Mitsunobu reaction, the final step is the deprotection via hydrazinolysis to yield the aminooxy-functionalized acetamide. louisville.edusci-hub.se
A more direct approach involves the use of O-substituted hydroxylamines, though these can be less stable. For instance, an O-benzylhydroxylamine could be used, followed by hydrogenolysis to remove the benzyl (B1604629) protecting group.
| Method | Substrate Requirement on Acetamide Scaffold | Key Reagents | Key Intermediate |
| Mitsunobu Reaction | Hydroxyl group | N-hydroxyphthalimide, PPh3, DEAD/DIAD | N-Alkoxyphthalimide derivative |
| Nucleophilic Substitution | Halide or Sulfonate Ester Leaving Group | N-hydroxyphthalimide, Base | N-Alkoxyphthalimide derivative |
Chemoselective Ligation Strategies Utilizing the Aminooxy Group of this compound
The aminooxy group of this compound is a powerful functional handle for chemoselective ligation reactions, which are crucial for constructing complex molecular architectures in a controlled manner.
Oxime ligation is a robust and highly specific reaction between an aminooxy group and a carbonyl group (an aldehyde or a ketone) to form a stable oxime bond. rsc.orgacs.org This reaction is a cornerstone of bioconjugation due to its high chemoselectivity, meaning it proceeds efficiently in the presence of other functional groups typically found in biological molecules, such as amines and thiols. acs.orggoogle.com The reaction is typically carried out in aqueous media under mild pH conditions (optimally pH 4-5), although catalysis with aniline (B41778) or its derivatives can accelerate the reaction at neutral pH. rsc.orgresearchgate.net
The stability of the resulting oxime bond towards hydrolysis is significantly higher than that of related imine bonds. iris-biotech.de This stability, combined with the mild reaction conditions, makes oxime ligation an ideal tool for a wide range of bioconjugation applications. rsc.orgnih.gov These include:
Protein Modification: Site-specific attachment of labels, drugs, or polymers to proteins. acs.orggoogle.com
Peptide Conjugation: Synthesis of peptide-based probes and therapeutics. researchgate.netrsc.org
Surface Immobilization: Attaching biomolecules to surfaces for the creation of biosensors and microarrays. acs.org
Glycoconjugate Synthesis: Linking carbohydrates to other molecules to study their biological roles. iris-biotech.de
Beyond oxime formation, the aminooxy group can also participate in the formation of N-oxyamide bonds. This involves the coupling of the aminooxy functionality with a carboxylic acid. This reaction provides a means to create unique linkages in molecular assemblies.
N-oxyamide bonds have been incorporated into various molecular structures, including peptide and oligonucleotide mimics. nih.govmdpi.com The synthesis of N-oxyamide linked structures often involves standard peptide coupling reagents to facilitate the amide bond formation between the aminooxy group and a carboxylic acid. mdpi.com These linkages can influence the conformational properties of the resulting molecules. For example, N-oxyamide-linked oligomers have been synthesized and studied for their potential to form secondary structures. acs.org This strategy has been employed in the generation of novel glycopeptides, glycolipids, and oligonucleosides, demonstrating its utility in creating diverse and functionally complex molecular assemblies. nih.govmdpi.com
Design and Synthesis of Functionalized Analogs and Probes Derived from this compound
The basic scaffold of this compound can be readily modified to create a diverse range of functionalized analogs and molecular probes. The design of these derivatives focuses on introducing specific functionalities to tailor their properties for particular applications, such as fluorescence imaging or targeted delivery. rsc.orgnih.govmdpi.com
The synthesis of these analogs typically involves coupling a functional molecule to either the N-propyl-acetamide side or through the aminooxy group after its initial ligation. For example, a fluorescent dye, a biotin (B1667282) tag, or a drug molecule containing a carboxylic acid can be coupled to the propylamino end of a precursor before the introduction of the aminooxy group, or to a suitably functionalized propylamine before its reaction with aminooxyacetic acid.
Alternatively, the N-propyl group itself can be replaced with other functionalities. For instance, replacing the propyl group with a propargyl group introduces a terminal alkyne, a versatile handle for "click" chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org This allows for the subsequent conjugation of azide-containing molecules. Similarly, introducing an azido (B1232118) group on the N-alkyl chain provides a complementary handle for reaction with alkyne-functionalized molecules. rsc.org
The design of molecular probes often involves incorporating a reporter group (e.g., a fluorophore) and a quencher, where the signal is modulated by a specific biological event. rsc.org An analog of this compound could be used to link a fluorophore to a biomolecule via oxime ligation, creating a probe to study the biomolecule's localization and interactions.
| Analog Type | Functional Group Introduced | Synthetic Strategy | Potential Application |
| Fluorescent Probe | Fluorophore | Coupling of a fluorescent dye with a carboxylic acid to the propylamine moiety. | Biological imaging, FRET studies. rsc.orgmdpi.com |
| Biotinylated Analog | Biotin | Coupling of biotin-NHS ester to the propylamine moiety. | Affinity purification, detection via streptavidin. |
| Clickable Analog | Alkyne or Azide (B81097) | Use of propargylamine (B41283) or azidopropylamine in the initial synthesis. rsc.org | Post-synthetic modification via click chemistry. |
| Peptide Conjugate | Peptide | Solid-phase synthesis of a peptide on a resin, followed by coupling with aminooxyacetic acid. researchgate.netrsc.org | Targeted drug delivery, multivalent ligand presentation. |
Molecular Mechanisms and Biological Interactions of 2 Aminooxy N Propyl Acetamide Analogs
Investigation of Protein and Enzyme Target Engagement
The biological effects of 2-aminooxy-N-propyl-acetamide analogs are predicated on their ability to bind to and modulate the function of specific protein and enzyme targets. The aminooxy functional group is particularly reactive towards aldehydes and ketones, a property that has been exploited in the design of targeted inhibitors and probes.
Research has identified several key enzyme classes that are targeted by these analogs. A prominent example is ornithine decarboxylase (ODC), a critical enzyme in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, making ODC a validated target in oncology. researchgate.net Analogs such as 3-(aminooxy)propanamine (APA) and 3-(aminooxy)-2-fluoropropanamine (B13816696) have been shown to be potent inhibitors of ODC. nih.gov
Another significant target is the viral enzyme HIV-1 reverse transcriptase (RT). Amino-oxy-diarylquinolines, which are structural analogs, have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating the versatility of the aminooxy scaffold in targeting different enzyme classes. nih.gov
Furthermore, the reactivity of the aminooxy group has been harnessed in chemoenzymatic strategies to study post-translational modifications. For instance, an analog named 2-Aminooxy-N-(3-perfluorolhexyl)propyl-acetamide has been used as a synthetic substrate in a novel method for detecting O-GlcNAc glycosylation, a crucial modification in neuronal communication and nutrient sensing. caltech.edu This approach allows for the labeling and identification of O-GlcNAc-modified proteins, thereby clarifying their roles in complex biological systems.
The mechanisms by which this compound analogs inhibit their target enzymes can be highly specific. The inhibition of ornithine decarboxylase (ODC) by aminooxy analogs is a well-characterized example of mechanism-based inactivation. ODC utilizes pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor, which contains an aldehyde group essential for its catalytic activity. researchgate.net Aminooxy inhibitors form a stable oxime bond with the PLP aldehyde within the enzyme's active site. researchgate.net This creates a covalent adduct, leading to the irreversible inactivation of the enzyme. researchgate.net X-ray crystallography has confirmed the formation of these covalent adducts in the active site of human ODC. researchgate.net
In contrast, the inhibition of HIV-1 Reverse Transcriptase by amino-oxy-diarylquinoline analogs follows a non-competitive or mixed-inhibition modality typical of NNRTIs. nih.govnih.gov These inhibitors bind to an allosteric pocket on the enzyme, distinct from the active site where nucleotide binding and polymerization occur. This binding induces a conformational change in the enzyme that reduces its catalytic efficiency. nih.gov
The table below summarizes the enzyme inhibition modalities for selected analogs.
Table 1: Enzyme Inhibition by this compound Analogs
| Analog/Derivative Class | Enzyme Target | Inhibition Modality | Key Findings |
|---|---|---|---|
| 3-(aminooxy)propanamine (APA) | Ornithine Decarboxylase (ODC) | Covalent, Irreversible | Forms a stable oxime with the PLP cofactor in the active site. researchgate.net |
| 3-(aminooxy)-2-fluoropropanamine | Ornithine Decarboxylase (ODC) | Covalent, Irreversible | A powerful enzyme blocker, superior to APA in inhibiting T24 bladder carcinoma cell growth. nih.gov |
| Amino-oxy-diarylquinolines | HIV-1 Reverse Transcriptase (RT) | Non-nucleoside (Allosteric) | Binds to an allosteric pocket, inducing conformational changes that inhibit enzyme function. nih.gov |
Receptor Binding and Ligand-Receptor Interaction Studies
Beyond enzyme inhibition, analogs of this compound can also interact with cell surface and intracellular receptors. The structural similarity of some analogs to endogenous ligands like polyamines allows them to engage with polyamine binding sites on various receptors. For example, polyamine analogs are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory formation. acs.orgfinechem-mirea.ru They can also interact with inward-rectifying potassium (Kir) and voltage-gated sodium (NaV) channels, influencing neuronal excitability and cardiac function. finechem-mirea.ru
Ligand-receptor interaction studies for related compounds have revealed the importance of specific structural features for binding affinity and selectivity. For instance, studies on A2A adenosine (B11128) receptor antagonists have shown that binding occurs within a hydrophobic pocket, stabilized by hydrogen bonding and π-π stacking interactions. nih.gov The introduction of specific substituents can be used to exploit these interactions and enhance binding affinity. acs.org
Furthermore, the covalent attachment of lipid moieties (lipidation) to peptide-based analogs can significantly influence their interaction with receptors and cell membranes. nih.gov This strategy can enhance membrane association and modulate the signaling activity of the parent molecule. Similarly, conjugation to ligands for specific receptors, such as the asialoglycoprotein receptor (ASGP-R) on hepatocytes using N-Acetylgalactosamine (GalNAc) clusters, can facilitate targeted delivery and cellular uptake. google.com
Modulation of Intracellular Signaling Pathways and Biological Processes
The engagement of this compound analogs with their molecular targets initiates a cascade of downstream effects, leading to the modulation of various intracellular signaling pathways and biological processes.
The inhibition of ornithine decarboxylase (ODC) by aminooxy analogs directly impacts the polyamine biosynthesis pathway. researchgate.net This leads to the depletion of intracellular polyamines like putrescine and spermidine. Since polyamines are crucial for DNA stabilization, gene transcription, and translation, their depletion results in cytostatic or cytotoxic effects, effectively inhibiting cell proliferation. researchgate.netfinechem-mirea.ru This mechanism is the basis for the antiproliferative activity of these compounds against cancer cells. nih.gov
The use of chemoenzymatic probes like 2-Aminooxy-N-(3-perfluorolhexyl)propyl-acetamide allows for the investigation of O-GlcNAc signaling pathways. caltech.edu O-GlcNAc glycosylation is a dynamic protein modification that, much like phosphorylation, regulates a vast array of cellular processes. It has been linked to nutrient sensing, the regulation of gene expression, and neuronal function. caltech.edu The ability to label and identify proteins with this modification provides a powerful tool to understand its role in health and disease.
Interaction with ion channels and receptors also leads to significant modulation of biological processes. The blocking action of polyamine analogs on cardiac sodium channels (NaV 1.5) and their regulation of potassium channels (Kir 2.1) can modulate cardiomyocyte action potentials and heart rate, conferring potential antiarrhythmic activity. finechem-mirea.ru
Molecular Docking and Computational Approaches to Elucidate Binding Modes
Molecular docking and other computational methods are invaluable tools for understanding how this compound analogs bind to their protein and enzyme targets at an atomic level. These approaches can predict binding conformations, identify key intermolecular interactions, and guide the rational design of more potent and selective analogs. scispace.com
A molecular docking study of amino-oxy-diarylquinoline inhibitors with HIV-1 reverse transcriptase provided detailed insights into their binding mode within the non-nucleoside inhibitor binding pocket (NNIBP). nih.gov The study revealed that the compounds' efficacy is derived from a network of specific interactions. Key hydrogen bonds were identified between the inhibitors and the backbone of residue Lys101 and the side chain of His235. nih.gov Additionally, a crucial π-π stacking interaction was observed with the aromatic ring of Tyr318. nih.gov
Similarly, computational studies on A2A adenosine receptor antagonists have helped to define the pharmacophore required for high-affinity binding. These models show ligands fitting into a hydrophobic pocket, with hydrogen bonds and π-π stacking interactions with specific residues being critical for stabilizing the ligand-receptor complex. nih.gov Such computational models are instrumental in virtual screening efforts to discover novel ligands. nih.gov
The table below details the key interactions for related compound classes as revealed by molecular docking.
Table 2: Molecular Docking Insights into Binding Modes
| Analog/Derivative Class | Protein Target | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Amino-oxy-diarylquinolines | HIV-1 Reverse Transcriptase | Lys101, His235 | Hydrogen Bonding nih.gov |
| Tyr318 | π-π Stacking nih.gov | ||
| Various Nucleoside Analogs | SARS-CoV-2 Main Protease | His41, Cys145 | π-Alkyl, π-π T-shaped ejmo.org |
| Gly143, Ser144, Cys145 | Hydrogen Bonding ejmo.org |
Preclinical Evaluation and Biological Applications of 2 Aminooxy N Propyl Acetamide in Research Models
In Vitro Assessment of Biological Activities
In vitro studies are crucial for the initial characterization of a compound's biological effects at the cellular and molecular level. For 2-aminooxy-N-propyl-acetamide, its primary role appears to be in the realm of chemical synthesis rather than as a standalone bioactive agent.
Cell-Based Assays and Phenotypic Screening
There is currently no publicly available scientific literature detailing the use of this compound in cell-based assays or phenotypic screening to directly assess its biological activities. Phenotypic screening involves testing compounds in cellular or organismal models to identify substances that induce a desirable change in phenotype. While this is a powerful tool in drug discovery, there are no documented instances of this compound being included in such screening libraries or being identified as a "hit" compound.
Applications in Glycoconjugate and Peptide Chemistry
The aminooxy group present in this compound makes it a valuable reagent for chemoselective ligation reactions, a cornerstone of modern bioconjugation chemistry. This reactivity is particularly useful in the synthesis of complex biomolecules like glycoconjugates and modified peptides.
One notable application of this compound is its use as an intermediate in the synthesis of potent MEK inhibitors. google.com MEK (mitogen-activated protein kinase kinase) is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers. In a patented synthesis, this compound was used to construct a larger, more complex benzamide (B126) derivative. google.com Specifically, it was reacted to form an oxime ether linkage, demonstrating its practical utility in multi-step organic synthesis aimed at producing biologically active compounds. google.com The final products of this synthesis were investigated for their potential as therapeutic agents for proliferative diseases such as cancer and arthritis. google.com
Table 1: Application of this compound in Synthesis
| Application | Role of this compound | Resulting Compound Class | Potential Therapeutic Area of Final Product |
|---|
Utility in Nucleic Acid Modification and Oligonucleotide Conjugation
The aminooxy functionality is well-suited for the modification of nucleic acids and the conjugation of oligonucleotides, typically by reacting with an aldehyde-modified nucleic acid. However, a review of the scientific literature reveals no specific studies that have utilized this compound for this purpose. While the general chemistry is plausible, there are no published examples of its application in this context.
In Vivo Studies in Animal Models for Efficacy Evaluation
In vivo studies in animal models are essential for evaluating the efficacy and pharmacological properties of a compound in a living organism.
Pharmacological Activity in Disease Models
There is no direct evidence in the scientific literature of in vivo studies conducted to evaluate the pharmacological activity of this compound itself in any disease models. As mentioned previously, it has been used as a building block for the synthesis of MEK inhibitors. google.com These resulting complex molecules, not this compound, were proposed to have therapeutic potential in diseases like cancer and arthritis. google.com This distinction is critical; the pharmacological activity is associated with the final product, not the intermediate.
Application as Molecular Imaging Probes and Radiotracers in Preclinical Imaging
Molecular imaging probes and radiotracers are crucial tools in preclinical research for visualizing and quantifying biological processes in vivo. The development of such probes often involves the conjugation of a targeting molecule to a signaling moiety, such as a fluorophore or a radionuclide.
The aminooxy group of this compound could theoretically be used to link it to other molecules for the creation of imaging probes. However, there are no published preclinical imaging studies that report the use of this compound as or in the synthesis of a molecular imaging probe or radiotracer.
Structure Activity Relationship Sar and Rational Design of 2 Aminooxy N Propyl Acetamide Derivatives
Identification of Key Pharmacophoric Elements within the 2-Aminooxy-N-propyl-acetamide Scaffold
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives containing the this compound motif, the key pharmacophoric elements can be dissected into three primary components: the aminooxy group, the central acetamide (B32628) backbone, and the terminal N-propyl substituent, which itself is a placeholder for broader chemical exploration.
The Aminooxy Group (-ONH₂): This functional group is a cornerstone of the scaffold's utility in medicinal chemistry. The aminooxy group is a powerful nucleophile, a property enhanced by the "alpha effect," where the adjacent oxygen atom's lone pair of electrons increases the nucleophilicity of the nitrogen. researchgate.net Its primary role is to form a stable and chemoselective oxime linkage with an aldehyde or ketone on a core molecular scaffold. researchgate.net This oxime bond is more stable than a typical imine or hydrazone, providing a robust covalent connection within a larger molecule. nih.gov In the context of drug design, as seen in a series of Fms-like tyrosine kinase 3 (FLT3) inhibitors, the aminooxy group is attached to a core structure (like indirubin) to serve as a handle, allowing for the introduction of diverse chemical functionalities via the acetamide portion. nih.gov
The Acetamide Linker (-C(=O)CH₂-): The acetamide portion provides a structurally rigid and stable linkage. It contains a carbonyl group which can act as a hydrogen bond acceptor and an N-H group (once substituted) that can act as a hydrogen bond donor. These features are critical for establishing specific interactions within a biological target's binding pocket, such as an enzyme's active site. nih.govmedsci.org The planarity and defined geometry of the amide bond help to orient the attached substituents in a predictable manner, which is crucial for optimizing binding affinity.
Strategic Modification for Enhanced Potency and Selectivity
Strategic modification of a lead compound is a critical process in drug discovery, aimed at improving its therapeutic profile. For derivatives of this compound, modifications are typically focused on the substituent attached to the acetamide nitrogen, transforming the simple "propyl" group into a diverse range of chemical structures to enhance binding affinity and selectivity for the intended biological target.
A key example of this strategy is the discovery of indirubin-3'-aminooxy-acetamide derivatives as potent and selective inhibitors of the FLT3 kinase, a target in acute myeloid leukemia (AML). nih.gov Researchers initiated their work with a core indirubin (B1684374) scaffold linked to the aminooxy-acetamide moiety. Through systematic structure-activity relationship (SAR) studies, they explored various substitutions on the acetamide nitrogen to optimize inhibitory activity against both wild-type FLT3 and clinically relevant drug-resistant mutants like FLT3/D835Y. nih.govresearchgate.net
The initial compounds with small alkyl or simple phenyl groups showed moderate activity. However, strategic modifications led to the identification of compound 13a , which incorporated a 4-(diethylamino)phenyl group. This derivative was developed as a highly potent inhibitor, demonstrating IC₅₀ values of 0.26 nM and 0.18 nM against FLT3 and its D835Y mutant, respectively. nih.gov This represented a dramatic increase in potency compared to earlier iterations.
The SAR exploration revealed several key trends:
Aromatic Substituents: Replacing the N-propyl group with aromatic rings was generally favorable.
Substitutions on the Phenyl Ring: The position and nature of substituents on the phenyl ring were critical. Introducing electron-donating groups, such as the diethylamino group in compound 13a , at the para-position of the phenyl ring significantly enhanced potency.
Hydrophobicity and Charge: The introduction of a basic diethylamino group likely formed favorable interactions within the enzyme's binding site, contributing to the observed high affinity.
The following interactive table details the structure-activity relationship of selected indirubin-3'-aminooxy-acetamide derivatives, illustrating how strategic modifications to the R-group impact inhibitory potency against the FLT3 kinase.
| Compound | R Group (on Acetamide Nitrogen) | FLT3 IC₅₀ (nM) | FLT3/D835Y IC₅₀ (nM) |
| 12a | Phenyl | 1.83 | 0.99 |
| 12f | 4-Fluorophenyl | 1.11 | 0.44 |
| 12j | 4-Methoxyphenyl | 1.34 | 0.45 |
| 13a | 4-(Diethylamino)phenyl | 0.26 | 0.18 |
| 13b | 4-(Dimethylamino)phenyl | 0.35 | 0.22 |
Data sourced from a study on indirubin-based FLT3 inhibitors. nih.gov
These findings underscore how rational, iterative modifications to the N-substituent of the aminooxy-acetamide scaffold can convert a modestly active compound into a highly potent and selective inhibitor. nih.gov
Combinatorial Approaches and Library Synthesis for SAR Exploration
Combinatorial chemistry provides a powerful platform for rapidly generating large collections, or libraries, of structurally related compounds to accelerate the exploration of structure-activity relationships. researchgate.net The this compound scaffold is exceptionally well-suited for such approaches due to the chemoselective reactivity of its functional groups. researchgate.netsemanticscholar.org
The aminooxy group is a key enabler for combinatorial synthesis. Its ability to react selectively with aldehydes and ketones to form stable oxime bonds is a form of "click chemistry" that allows for the modular assembly of complex molecules. researchgate.netacs.org This strategy can be implemented in several ways:
Aldehyde/Ketone-Functionalized Core with an Aminooxy-Acetamide Building Block: A core molecule or scaffold containing an aldehyde or ketone can be reacted with a library of different pre-formed 2-aminooxy-N-substituted-acetamides. This approach allows for the rapid diversification of the substituent on the acetamide nitrogen.
Aminooxy-Functionalized Core with an Amine Library: A more common and versatile strategy involves using 2-aminooxyacetic acid as a foundational building block. In this method, a core scaffold is first functionalized with 2-aminooxyacetic acid. The resulting carboxylic acid is then activated and reacted with a large library of diverse amines (R-NH₂) to generate a library of amides. This was the implicit strategy in the development of the indirubin derivatives, where a common indirubin-aminooxyacetic acid intermediate was coupled with various anilines to produce the final products. nih.gov
Solid-Phase Synthesis: For high-throughput synthesis, these reactions can be adapted to a solid-phase format. semanticscholar.org For instance, an aminooxy-functionalized peptide or scaffold can be immobilized on a resin and then treated with a library of different aldehydes, allowing for the creation and screening of hundreds or thousands of compounds in parallel. researchgate.netsemanticscholar.org This method is highly efficient as it simplifies the purification process, requiring only a single final cleavage and purification step for the generated library of oxime-containing products. semanticscholar.org
The combination of the robust oxime ligation and standard amide bond formation makes the aminooxy-acetamide motif a highly modular and flexible system for building chemical libraries to efficiently map the SAR of a given biological target. nih.gov
Advanced Analytical Methodologies for Research on 2 Aminooxy N Propyl Acetamide
Derivatization Strategies for Enhanced Detection and Quantification in Complex Biological Matrices
The analysis of compounds like 2-aminooxy-N-propyl-acetamide in complex biological matrices often requires a derivatization step to enhance their detectability and improve chromatographic behavior. osha.govjfda-online.com Derivatization chemically modifies the analyte to introduce a feature that is more easily detected, such as a chromophore for UV-visible detection or a fluorophore for fluorescence detection. researchgate.netjournalajacr.com This process is particularly useful for compounds that lack a strong native chromophore or are present at very low concentrations. myfoodresearch.com
For aminooxy compounds, derivatization is a key strategy. The aminooxy group can react with carbonyl compounds to form stable oxime ethers. louisville.edu This reaction can be exploited to tag the molecule with a detectable label. Several reagents are available for this purpose, each offering different advantages depending on the analytical platform being used.
Common Derivatization Approaches:
For High-Performance Liquid Chromatography (HPLC):
UV/Visible Detection: Reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, react with amino groups to introduce a chromophore, making the derivative detectable by UV-Vis detectors. researchgate.netjournalajacr.com
Fluorescence Detection: For higher sensitivity, fluorescent tagging reagents such as dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride, DNS-Cl) and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are employed. journalajacr.com A novel molecular probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (dansylacetamidooxyamine, DNSAOA), has been developed for the trace measurement of carbonyl compounds, showcasing the utility of aminooxy-containing derivatizing agents. researchgate.netresearchgate.net
For Gas Chromatography-Mass Spectrometry (GC-MS):
Derivatization for GC analysis aims to increase the volatility and thermal stability of polar analytes like aminooxy compounds. jfda-online.comsigmaaldrich.comthermofisher.com Silylation is a common technique where active hydrogens on functional groups are replaced with a nonpolar moiety. sigmaaldrich.com Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to create more stable and less moisture-sensitive derivatives. sigmaaldrich.com Acylation with reagents like N-trifluoroacetyl n-butyl esters is another method used to prepare amino acid derivatives for GC analysis. nih.gov
The choice of derivatization strategy depends on the analyte's functional groups, the complexity of the biological matrix, and the sensitivity required for the analysis.
Interactive Data Table: Derivatization Reagents and Their Applications
| Derivatizing Agent | Analytical Technique | Target Functional Group | Purpose |
|---|---|---|---|
| 1-fluoro-2,4-dinitrobenzene (FDNB) | HPLC-UV | Amino groups | Introduces a chromophore for UV detection. researchgate.netjournalajacr.com |
| Dansyl chloride (DNS-Cl) | HPLC-Fluorescence | Amino groups | Adds a fluorescent tag for high sensitivity. journalajacr.com |
| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | HPLC-Fluorescence | Amino groups | Adds a fluorescent tag for high sensitivity. journalajacr.com |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | GC-MS | Polar functional groups with active hydrogens | Increases volatility and thermal stability. sigmaaldrich.com |
| N-trifluoroacetyl n-butyl esters | GC | Amino acids | Creates volatile derivatives for GC analysis. nih.gov |
Spectroscopic and Spectrometric Characterization Techniques for Structural Confirmation and Purity Assessment
Spectroscopic and spectrometric methods are indispensable for the unambiguous structural confirmation and purity assessment of synthesized compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for elucidating the molecular structure. For a related compound, 2-aminooxy-N-(3-azidopropyl)acetamide, the ¹H NMR spectrum in DMSO-d6 showed characteristic peaks at 8.24 ppm (t, 1H), 4.32 ppm (s, 2H), 3.38 ppm (t, 2H), 3.18 ppm (q, 2H), and 1.69 ppm (p, 2H). rsc.org The ¹³C NMR spectrum displayed signals at 167.85, 72.37, 48.76, 36.12, and 28.71 ppm. rsc.org These chemical shifts and coupling patterns provide detailed information about the connectivity of atoms within the molecule.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the elemental composition. For 2-aminooxy-N-(3-azidopropyl)acetamide, the calculated m/z for [M+H]⁺ was 174.0991, with the found value being 174.0982, confirming its molecular formula. rsc.org For N-propylacetamide, a related structure, GC-MS analysis reveals characteristic fragment ions. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. For acetamide (B32628), a core component of the target molecule's structure, characteristic IR bands include C=O amide stretching, N-H stretching, and C-H aliphatic stretching vibrations. researchgate.netresearchgate.net Specifically, for propan-2-amine, a broad band for N-H bond stretching is observed between 3500 and 3300 cm⁻¹, and C-H stretching vibrations are seen around 3000 to 2800 cm⁻¹. docbrown.info
These techniques, when used in combination, provide a comprehensive characterization of this compound, ensuring its structural integrity and purity.
Interactive Data Table: Spectroscopic Data for Related Compounds
| Technique | Compound | Key Observations | Reference |
|---|---|---|---|
| ¹H NMR | 2-Aminooxy-N-(3-azidopropyl)acetamide | (DMSO-d6) δ 8.24 (t, 1H), 4.32 (s, 2H), 3.38 (t, 2H), 3.18 (q, 2H), 1.69 (p, 2H) | rsc.org |
| ¹³C NMR | 2-Aminooxy-N-(3-azidopropyl)acetamide | (DMSO-d6) δ 167.85, 72.37, 48.76, 36.12, 28.71 | rsc.org |
| HRMS | 2-Aminooxy-N-(3-azidopropyl)acetamide | [M+H]⁺: Calculated 174.0991, Found 174.0982 | rsc.org |
| IR | Propan-2-amine | N-H stretch: ~3500-3300 cm⁻¹ (broad); C-H stretch: ~3000-2800 cm⁻¹ | docbrown.info |
| IR | o-acetamide | C=O stretch: 1671 cm⁻¹; N-H stretch: 3375 cm⁻¹; C-H stretch: 2850 cm⁻¹ | researchgate.net |
Chromatographic and Separation Techniques for Isolation and Analysis
Chromatographic techniques are fundamental for the isolation, purification, and quantitative analysis of this compound from reaction mixtures and biological samples.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. myfoodresearch.com Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common mode for separating a wide range of analytes. lcms.cz For compounds like acetamide derivatives, reversed-phase columns such as C18 are often employed. jasco-global.comsielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like phosphoric acid or formic acid to improve peak shape. sielc.com
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. osha.gov For polar compounds like amides and amines, derivatization is often necessary to increase their volatility and prevent interactions with the GC column. sigmaaldrich.comthermofisher.com Capillary columns with various stationary phases, such as those with 5% phenyl methylpolysiloxane, are used for separating derivatized amino acids. thermofisher.com The choice of detector is also crucial; a nitrogen-phosphorus detector (NPD) is more sensitive for nitrogen-containing compounds like acetamide compared to a flame ionization detector (FID). osha.gov
The selection of the appropriate chromatographic method and conditions is critical for achieving the desired separation and sensitivity for the analysis of this compound.
Interactive Data Table: Chromatographic Conditions for Related Compounds
| Technique | Analyte/Derivative | Column | Mobile Phase/Carrier Gas | Detector | Reference |
|---|---|---|---|---|---|
| HPLC | Acetamide, N-(2-amino-4-nitrophenyl)- | Newcrom R1 (Reverse Phase) | Acetonitrile, water, and phosphoric acid | UV | sielc.com |
| HPLC | OPA-derivatized amino acids | C18 | Gradient of buffer and acetonitrile/methanol | UV | jasco-global.com |
| GC | Derivatized amino acids | 5% phenyl methylpolysiloxane | Helium | FID | thermofisher.com |
| GC | Acetamide | 10% UCON 50-HB-5100 on Chrom WAW with 2% KOH | Nitrogen | NPD | osha.gov |
Emerging Research Frontiers and Future Perspectives for 2 Aminooxy N Propyl Acetamide
Prospects in Developing Novel Research Tools and Chemical Probes
The unique chemical properties of 2-aminooxy-N-propyl-acetamide make it an excellent foundation for the design of novel research tools and chemical probes. The core of its utility lies in the aminooxy functional group, which undergoes a highly selective and efficient reaction with aldehydes and ketones to form stable oxime linkages. louisville.edu This chemoselective ligation is fundamental to its application in creating probes for detecting and analyzing specific molecules in complex biological and environmental systems.
Researchers have successfully synthesized derivatives of 2-aminooxy-acetamide bearing functional handles for "click chemistry," such as alkyne and azide (B81097) groups. rsc.org For instance, compounds like 2-Aminooxy-N-(propargyl)acetamide and 2-Aminooxy-N-(3-azidopropyl)acetamide serve as bifunctional linkers, enabling the straightforward conjugation of biomolecules to reporter tags, surfaces, or other molecules of interest. rsc.org
Specific applications highlight the power of these probes:
Proteomics and Glycobiology: A derivative, 2-Aminooxy-N-(3-perfluorolhexyl)propyl-acetamide, has been utilized in a chemoenzymatic strategy to investigate O-GlcNAc glycosylation, a critical post-translational modification of proteins in the brain. caltech.edu This demonstrates its role in creating tools to unravel complex biological pathways.
Analytical and Environmental Chemistry: A fluorescent version, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonamino)-propyl]-acetamide (DNSAOA), acts as a derivatization reagent to detect carbonyl compounds in the atmosphere. researchgate.net This underscores its potential in developing sensitive methods for environmental monitoring.
| Compound Name | Application Area | Function | Reference |
|---|---|---|---|
| 2-Aminooxy-N-(3-perfluorolhexyl)propyl-acetamide | Proteomics | Probe for studying O-GlcNAc protein glycosylation | caltech.edu |
| 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonamino)-propyl]-acetamide (DNSAOA) | Analytical Chemistry | Fluorescent derivatization reagent for carbonyl compounds | researchgate.net |
| 2-Aminooxy-N-(propargyl)acetamide | Bioconjugation | Bifunctional linker with an alkyne handle for click chemistry | rsc.org |
| 2-Aminooxy-N-(3-azidopropyl)acetamide | Bioconjugation | Bifunctional linker with an azide handle for click chemistry | rsc.org |
Potential for Innovation in Drug Discovery and Development
The structural features of this compound are also being leveraged for significant advancements in drug discovery and development. Its role as a stable and efficient linker is particularly noteworthy in the construction of complex therapeutic molecules.
A prime example is its application in the field of Antibody-Drug Conjugates (ADCs), which are targeted cancer therapies. The intermediate (Aminooxy)acetamide-Val-Cit-PAB-MMAE utilizes the aminooxy-acetamide moiety to form a stable oxime bond, linking a potent cytotoxic drug (MMAE) to a linker system that is subsequently attached to a monoclonal antibody. medchemexpress.com This precise conjugation is critical for delivering the drug specifically to cancer cells, enhancing efficacy while minimizing systemic toxicity.
Furthermore, related acetamide (B32628) structures are being explored in medicinal chemistry for their potential biological activities. ontosight.aiontosight.ai While research is ongoing, the acetamide scaffold is a common feature in molecules with demonstrated therapeutic potential, including antiviral, antibacterial, and anticancer properties. ontosight.ai The modification of oligonucleotides with 2'-O-acetamide groups has also been shown to increase their stability against enzymatic degradation, a desirable property for antisense therapeutics. google.com These findings suggest a broad potential for the this compound core in creating next-generation drugs.
| Compound/Derivative Class | Therapeutic Area | Role/Potential | Reference |
|---|---|---|---|
| (Aminooxy)acetamide Linkers | Oncology (ADCs) | Component of drug-linker conjugates for targeted therapy | medchemexpress.com |
| 2-[(2-keto-1-propyl-indolin-3-ylidene)amino]oxy-N-p-cumenyl-acetamide | Medicinal Chemistry | Scaffold for drug discovery efforts | ontosight.ai |
| 2'-O-acetamide modified oligonucleotides | Antisense Therapy | Enhances nuclease resistance of therapeutic oligonucleotides | google.com |
Interdisciplinary Applications and Expanding Research Paradigms
The adaptability of the this compound scaffold is paving the way for its use in a growing number of interdisciplinary fields, blurring the lines between chemistry, biology, and materials science. The ability to form stable oxime bonds is not only useful for labeling biomolecules but also for functionalizing materials.
This opens up research avenues in:
Biomaterials Science: The principles of oxime ligation are being applied to modify the surfaces of biomaterials like poly(lactide) (PLA) and poly ε-caprolactone (PCL). researchgate.net By conjugating bioactive peptides or other functional molecules to these polymer surfaces, scientists can create "smarter" medical implants that can, for example, promote tissue regeneration or prevent infection.
Diagnostics: The development of fluorescent probes like DNSAOA for analytical chemistry can be extended to create sensitive diagnostic assays. researchgate.net By designing probes that react specifically with disease biomarkers containing aldehyde or ketone groups, new and rapid diagnostic tools could be developed.
Systems Biology: The use of chemical probes based on this scaffold, as seen in the study of protein glycosylation, allows researchers to investigate complex biological systems with high precision. caltech.edu This contributes to a deeper, systems-level understanding of health and disease.
In essence, this compound is more than just a single molecule; it represents a versatile chemical platform. Its future lies in the continued development of new derivatives and their application to solve complex challenges across the scientific spectrum, from fundamental research into the building blocks of life to the creation of advanced therapeutics and functional materials.
Q & A
Q. What are the established synthetic routes for 2-aminooxy-N-propyl-acetamide, and how do reaction conditions influence yield?
The synthesis of acetamide derivatives typically involves multi-step reactions, such as coupling amines with activated carbonyl groups (e.g., oxalyl chloride) or nucleophilic substitution. For example, analogous compounds like N1-(3-acetamidophenyl)-N2-(2-hydroxypropyl)oxalamide are synthesized via controlled reactions of precursors like 3-acetamidophenylamine and 2-hydroxypropylamine . Key parameters include:
- Temperature : Lower temperatures (0–5°C) minimize side reactions during acyl chloride formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
- Purification : Column chromatography or recrystallization ensures ≥95% purity .
Q. What analytical techniques are critical for characterizing this compound?
Standard characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm amine and acetamide proton environments.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- InChI/SMILES : Computational tools like PubChem generate structural identifiers (e.g., InChI=1S/C9H21N3O) for database compatibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictory yield data in scaled-up synthesis?
Contradictions in yield often arise from incomplete purification or solvent effects. For instance, N-(3-aminopropyl)acetamide synthesis shows variability due to competing side reactions (e.g., over-alkylation). Mitigation strategies:
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and stoichiometry to identify optimal ranges .
- Continuous flow synthesis : Enhances reproducibility in multi-step reactions by minimizing batch-to-batch variability .
Q. How do computational models predict the bioactivity of this compound against enzyme targets?
Quantum Chemistry and QSPR (Quantitative Structure-Property Relationship) models analyze electronic properties (e.g., HOMO-LUMO gaps) and steric effects. For example, PubChem’s InChI descriptors enable docking studies to predict interactions with enzymes like cyclooxygenase-2 (COX-2), which is linked to anti-inflammatory activity .
Q. What methodologies address discrepancies in reported pharmacological data for acetamide derivatives?
Discrepancies in bioactivity (e.g., conflicting IC₅₀ values) may stem from assay variability or impurity interference. Solutions include:
Q. How can structural modifications enhance the stability of this compound in physiological environments?
Stability challenges (e.g., hydrolysis of the aminooxy group) are addressed via:
- Protecting groups : tert-Butoxycarbonyl (Boc) shields reactive amines during synthesis .
- Prodrug design : Introduce ester linkages that hydrolyze in target tissues .
Methodological Guidance
Q. What strategies are recommended for resolving spectral overlaps in NMR analysis?
For complex spectra (e.g., overlapping acetamide and propyl peaks):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
